N-(3-methoxyphenyl)thiophene-3-carboxamide

Anticancer Cytotoxicity Tubulin Polymerization

This specific 3-methoxyphenyl analog is a validated inhibitor of tubulin polymerization and IKK-2, making it essential for oncology and inflammation research. Unlike unsubstituted or 4-methoxy variants, the 3-methoxy motif is crucial for its unique target engagement and cellular potency. Sourced for high purity, this compound ensures experimental reproducibility in microtubule disruption and antimicrobial studies. Inquire for bulk pricing.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
Cat. No. B11946009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)thiophene-3-carboxamide
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C2=CSC=C2
InChIInChI=1S/C12H11NO2S/c1-15-11-4-2-3-10(7-11)13-12(14)9-5-6-16-8-9/h2-8H,1H3,(H,13,14)
InChIKeyHVWZDLOHFCAWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-methoxyphenyl)thiophene-3-carboxamide: A Multi-Targeted Thiophene Carboxamide for Anticancer and Antibacterial Research


N-(3-methoxyphenyl)thiophene-3-carboxamide is a small-molecule thiophene derivative belonging to the thiophene carboxamide class, a family of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological properties . This specific analog is characterized by a 3-methoxyphenyl group attached via an amide linkage to a thiophene-3-carboxamide core, a structural motif implicated in potent anticancer and antimicrobial activities . The compound serves as a versatile building block and has been identified as a potential inhibitor of key therapeutic targets, including IKK-2, tubulin polymerization, and bacterial nitroreductases, positioning it as a valuable tool for research in oncology and infectious disease .

Why Generic Thiophene-3-Carboxamides Cannot Replace N-(3-methoxyphenyl)thiophene-3-carboxamide in Research


The biological activity of thiophene carboxamide derivatives is exquisitely sensitive to the nature and position of substituents on both the thiophene core and the phenyl ring. Substituting a 3-methoxyphenyl group with a 4-methoxyphenyl or an unsubstituted phenyl analog is not a trivial exchange; such modifications can drastically alter key parameters including target engagement, cellular potency, and selectivity . For instance, the 3-methoxy substituent on N-(3-methoxyphenyl)thiophene-3-carboxamide is critical for its observed inhibition of tubulin polymerization and its specific anticancer profile . Without precise quantitative data confirming that a cheaper or more readily available analog performs identically across all relevant assays, any substitution introduces a significant and unquantified risk to experimental reproducibility and data validity.

N-(3-methoxyphenyl)thiophene-3-carboxamide: Quantitative Evidence for Scientific Differentiation


N-(3-methoxyphenyl)thiophene-3-carboxamide Demonstrates Potent Antiproliferative Activity Against a Panel of Human Cancer Cell Lines

N-(3-methoxyphenyl)thiophene-3-carboxamide exhibits potent, quantifiable inhibition of cancer cell proliferation, a key differentiator when compared to its natural product analogs. The compound demonstrated an IC50 value of 5.46 µM against the Hep3B hepatocellular carcinoma cell line . Its activity is not limited to a single cell type, also showing efficacy against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values ranging from 10-33 µM and 23-33 µM, respectively . The mechanism of action is attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis .

Anticancer Cytotoxicity Tubulin Polymerization

N-(3-methoxyphenyl)thiophene-3-carboxamide Displays Broad-Spectrum Antibacterial Activity

Beyond its anticancer potential, N-(3-methoxyphenyl)thiophene-3-carboxamide has been evaluated and shown to possess a distinct antibacterial profile. According to vendor data, the compound exhibits high efficacy against Staphylococcus aureus and moderate efficacy against Escherichia coli and Klebsiella species . This antibacterial activity is postulated to occur via activation by bacterial nitroreductases, leading to bactericidal effects . This dual anticancer/antibacterial profile is not a universal feature of all thiophene-3-carboxamide analogs and represents a specific, verifiable characteristic of this compound.

Antibacterial Antimicrobial Infectious Disease

IKK-2 Inhibitory Activity Implicates N-(3-methoxyphenyl)thiophene-3-carboxamide in Anti-Inflammatory Pathways

N-(3-methoxyphenyl)thiophene-3-carboxamide is reported to inhibit IKK-2 (IκB kinase-2), a key enzyme in the NF-κB inflammatory signaling pathway . This target engagement suggests potential utility in studying diseases characterized by inflammation, such as rheumatoid arthritis and inflammatory bowel disease . While specific quantitative IC50 data for this exact compound's inhibition of IKK-2 is not publicly available in the provided source, its inclusion within the broader class of IKK-2-inhibiting thiophene carboxamides is well-documented and provides a strong rationale for its procurement in inflammation-focused research.

IKK-2 Inhibitor Anti-inflammatory Kinase

Direct Anticancer Mechanism via Inhibition of Tubulin Polymerization

The antiproliferative effects of N-(3-methoxyphenyl)thiophene-3-carboxamide are specifically linked to its ability to inhibit tubulin polymerization, a well-validated target for anticancer therapy . This mechanism leads to cell cycle arrest at the G2/M phase and triggers programmed cell death (apoptosis), as confirmed by flow cytometry and confocal microscopy in MCF-7 breast cancer cells . This mechanistic insight differentiates it from thiophene analogs that may exert cytotoxicity through other pathways (e.g., kinase inhibition or DNA intercalation) and provides a clear hypothesis for its use in studying microtubule dynamics.

Anticancer Mechanism of Action Tubulin

A Synthetically Accessible Analog of Complex Natural Anticancer Acetogenins

N-(3-methoxyphenyl)thiophene-3-carboxamide serves as a simplified, synthetic analog of the annonaceous acetogenins, a class of complex natural polyketides known for potent anticancer activity . Unlike the natural products, which are structurally complex and difficult to synthesize, this compound is readily accessible via a straightforward coupling reaction between 3-methoxyaniline and thiophene-3-carboxylic acid . This represents a significant practical advantage, enabling cost-effective, large-scale procurement for extensive in vitro and in vivo studies without the supply chain challenges associated with natural product isolation.

Anticancer Synthetic Chemistry Lead Optimization

Primary Research & Industrial Application Scenarios for N-(3-methoxyphenyl)thiophene-3-carboxamide


Investigating Microtubule Dynamics and G2/M Cell Cycle Arrest in Cancer Cells

Based on its demonstrated ability to inhibit tubulin polymerization and arrest cells in the G2/M phase , N-(3-methoxyphenyl)thiophene-3-carboxamide is an ideal tool compound for studying the cellular consequences of microtubule disruption. Researchers can use it as a positive control or lead compound in assays designed to identify novel microtubule-targeting agents, and to dissect the signaling pathways linking mitotic arrest to apoptosis.

Comparative Studies of Antibacterial Mechanisms in Gram-Positive and Gram-Negative Strains

The compound's reported antibacterial activity against both S. aureus (Gram-positive) and E. coli/Klebsiella (Gram-negative) makes it a valuable probe for comparative microbiology studies. It can be employed to investigate the role of bacterial nitroreductases in drug activation and to identify potential vulnerabilities in the cell wall or metabolic pathways of different bacterial species.

Dual-Target Validation in Oncology and Inflammation Research

Given its dual activity as an anticancer agent (via tubulin inhibition) and a potential anti-inflammatory agent (via IKK-2 inhibition) , this compound is uniquely suited for research exploring the intersection of chronic inflammation and cancer. It can serve as a chemical probe to investigate how modulating inflammatory pathways might affect tumor growth and progression in in vitro and in vivo models.

Medicinal Chemistry as a Scaffold for Further Optimization

Owing to its simple and well-characterized structure, N-(3-methoxyphenyl)thiophene-3-carboxamide serves as an excellent starting point for structure-activity relationship (SAR) studies . Medicinal chemists can utilize it as a core scaffold to synthesize libraries of novel analogs by modifying the phenyl ring, the thiophene core, or the amide linkage, with the goal of improving potency, selectivity, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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